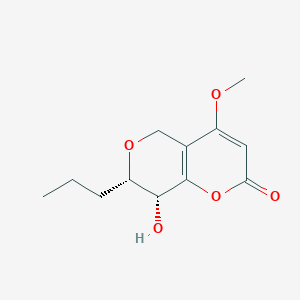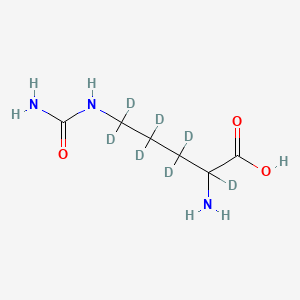
L-Citrulline-2,3,3,4,4,5,5-D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Citrulline-2,3,3,4,4,5,5-D7 is a labeled derivative of L-Citrulline, an amino acid first isolated from watermelon juice. This compound is used as a radiolabeled internal standard in various scientific studies. The molecular formula of this compound is C6H6D7N3O3, and it has a molecular weight of 182.23.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Citrulline-2,3,3,4,4,5,5-D7 is synthesized by incorporating deuterium atoms into the L-Citrulline molecule. The process involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions typically include controlled temperature and pH to ensure the incorporation of deuterium atoms at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, with strict quality control measures to ensure the consistency of the isotopic labeling. The compound is then purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
L-Citrulline-2,3,3,4,4,5,5-D7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original form or other reduced states.
Substitution: The deuterium atoms can be substituted with other isotopes or atoms under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxides, while substitution reactions may yield various isotopically labeled derivatives.
Scientific Research Applications
L-Citrulline-2,3,3,4,4,5,5-D7 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis.
Industry: Applied in environmental studies as pollutant standards for detecting air, water, soil, and food contaminants.
Mechanism of Action
L-Citrulline-2,3,3,4,4,5,5-D7 exerts its effects primarily through its role as a precursor to L-arginine in the nitric oxide cycle. The compound is transported across cell membranes via specific transporters like LAT1. Once inside the cell, it is converted to L-arginine, which then participates in the production of nitric oxide, a key signaling molecule involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
L-Arginine: Another amino acid involved in the nitric oxide cycle.
L-Ornithine: A precursor to L-Citrulline in the urea cycle.
L-Citrulline: The non-labeled version of L-Citrulline-2,3,3,4,4,5,5-D7.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications where accurate measurement of metabolic pathways is crucial.
Properties
Molecular Formula |
C6H13N3O3 |
|---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/i1D2,2D2,3D2,4D |
InChI Key |
RHGKLRLOHDJJDR-VNEWRNQKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])(C(=O)O)N)C([2H])([2H])NC(=O)N |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


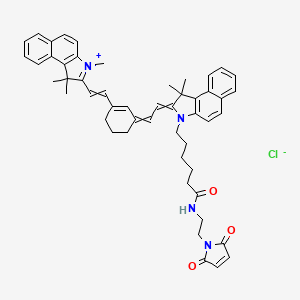

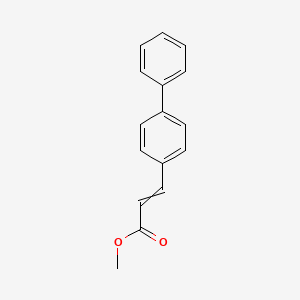
![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
![N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084136.png)
![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)
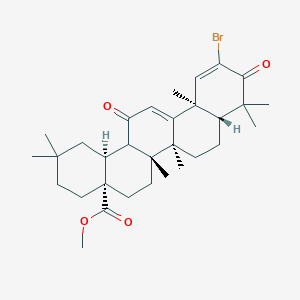
![[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B14084168.png)
![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
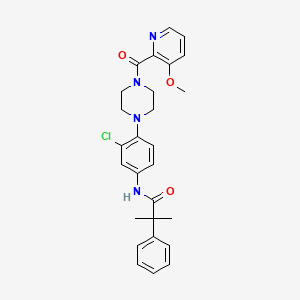

![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)
